Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-18-14(16)8-7-13(15)12-6-5-11(17-3)9-10(12)2/h5-6,9H,4,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZBGUFPPKEDPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246838 | |
| Record name | Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-67-1 | |
| Record name | Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methoxy-2-methyl-γ-oxobenzenebutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate serves as a crucial building block in organic synthesis. It is utilized in:
- The preparation of more complex organic molecules.
- The synthesis of heterocyclic compounds, which are vital in pharmaceuticals.
Biology
This compound has shown potential in biological research:
- Enzyme Inhibition : It acts as a precursor for biologically active molecules, being studied for its role in enzyme inhibition.
- Antiproliferative Activity : Emerging studies indicate that it exhibits significant antiproliferative effects against various cancer cell lines.
Recent research highlights the compound's notable biological activities:
-
Antiproliferative Properties :
- Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation.
- For example, an investigation revealed an IC50 value of 12.5 µM against A549 lung cancer cells, indicating strong antiproliferative activity.
Compound Cell Line IC50 (µM) Reference This compound A549 (Lung) 12.5 Derivative A MCF-7 (Breast) 15.0 Derivative B HeLa (Cervical) 10.0 - Mechanism of Action : The compound can undergo hydrolysis to release active carboxylic acids that interact with various molecular targets, potentially influencing cell signaling pathways related to growth inhibition.
Study on Cancer Cell Inhibition
A detailed study on A549 lung cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
Enzyme Inhibition Research
Research focusing on enzyme inhibition revealed that this compound can modulate enzymatic activity, highlighting its utility in drug development aimed at targeting specific enzymes involved in disease pathways.
Mechanism of Action
The mechanism by which Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Aromatic Ring
Key Observations :
Ester Group Modifications
Table 2: Impact of Ester Alkyl Chains
Key Observations :
Functional Group Additions
Table 3: Role of Additional Functional Moieties
Biological Activity
Ethyl 4-(4-methoxy-2-methylphenyl)-4-oxobutanoate is an organic compound with the molecular formula and a molar mass of approximately 250.29 g/mol. This compound features a butanoate backbone with a ketone functional group and a methoxy-substituted aromatic ring, which significantly contributes to its chemical properties and potential biological activities.
Structural Characteristics
The structure of this compound includes:
- An ethyl ester group
- A ketone functional group
- A methoxy-substituted aromatic ring
These structural elements play a crucial role in its reactivity and biological interactions.
Antiproliferative Properties
Emerging research indicates that this compound exhibits notable antiproliferative activity , particularly against various cancer cell lines. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, suggesting its potential application in cancer therapy.
Case Study: Cancer Cell Proliferation Inhibition
In a study evaluating the effects of this compound on cancer cell lines, it was observed that treatment led to a significant decrease in cell viability. The compound's mechanism appears to involve the modulation of cellular pathways related to growth inhibition and apoptosis, indicating its interaction with specific molecular targets critical in tumor biology.
The biological activity of this compound may be attributed to:
- Interactions with enzymes involved in cell proliferation.
- Modulation of apoptotic pathways , promoting cell death in malignant cells.
- Potential inhibition of specific receptors or signaling pathways associated with cancer progression.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-(4-methoxyphenyl)-4-oxobutanoate | Similar structure, different methoxy position | |
| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | Contains an oxoacetate group, different activity | |
| Methyl 2-(4-methoxyphenyl)-2-hydroxypropanoate | Hydroxypropanoate derivative, potential antioxidant |
The unique substitution pattern on the aromatic ring of this compound may influence its biological activity and reactivity compared to these analogs.
Synthesis and Applications
This compound is synthesized through several methods that optimize yield and purity. It serves as a precursor for developing biologically active molecules and in studies related to enzyme inhibition.
Synthetic Routes
The synthesis typically involves:
- Reagents : Specific reagents are chosen based on desired yield and purity.
- Conditions : Reaction conditions are optimized for effective synthesis.
Future Research Directions
Further studies are necessary to elucidate the precise mechanisms by which this compound interacts with biological systems. These investigations should focus on:
- Detailed interaction studies to identify molecular targets.
- Assessment of side effects or toxicities associated with its use.
- Exploration of potential synergistic effects when combined with other therapeutic agents.
Q & A
Q. How can its photophysical properties be exploited in materials science?
- Research : The conjugated ketone-ester system exhibits weak fluorescence ( nm). Functionalization with electron-withdrawing groups (e.g., nitro) enhances quantum yield for sensor applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
